An In-depth Technical Guide to 2-Chloro-5-pyrrol-1-yl-benzoic acid: Properties, Synthesis, and Potential Applications in Drug Discovery
An In-depth Technical Guide to 2-Chloro-5-pyrrol-1-yl-benzoic acid: Properties, Synthesis, and Potential Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-pyrrol-1-yl-benzoic acid is a synthetic organic compound featuring a chlorinated benzoic acid scaffold substituted with a pyrrole ring. This unique combination of functional groups makes it a molecule of significant interest in medicinal chemistry and materials science. The presence of the carboxylic acid offers a handle for various chemical modifications and interactions with biological targets, while the pyrrole moiety can influence the molecule's electronic properties and steric profile. The chlorine atom further modulates its physicochemical properties, such as lipophilicity and reactivity. This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and potential applications of 2-Chloro-5-pyrrol-1-yl-benzoic acid, with a focus on its relevance in the field of drug discovery.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₈ClNO₂ | PubChem[1] |
| Molecular Weight | 221.64 g/mol | PubChem[1] |
| IUPAC Name | 2-chloro-5-(1H-pyrrol-1-yl)benzoic acid | PubChem[1] |
| CAS Number | 53242-68-5 | PubChem[1] |
| Physical Form | Solid | Sigma-Aldrich[2] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| pKa | Not available | |
| XLogP3 | 2.6 | PubChem[1] |
Note: The XLogP3 value suggests a moderate level of lipophilicity, which is a crucial parameter for predicting membrane permeability and overall drug-likeness. The lack of publicly available experimental data for properties like melting point, boiling point, and solubility highlights an opportunity for further experimental characterization of this compound.
Synthesis of 2-Chloro-5-pyrrol-1-yl-benzoic acid
A plausible and commonly employed synthetic strategy for the preparation of N-aryl pyrroles is the Ullmann condensation. This copper-catalyzed reaction involves the coupling of an aryl halide with a nitrogen-containing heterocycle.[3][4][5] In the case of 2-Chloro-5-pyrrol-1-yl-benzoic acid, the synthesis would likely involve the reaction of a di-halogenated benzoic acid derivative with pyrrole.
A potential synthetic route is outlined below:
Caption: Proposed synthesis of 2-Chloro-5-pyrrol-1-yl-benzoic acid via Ullmann condensation.
Experimental Protocol (General)
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Reaction Setup: To a flame-dried round-bottom flask, add 2,5-dichlorobenzoic acid (1 equivalent), pyrrole (1.2 equivalents), copper(I) iodide (0.1 equivalents), L-proline (0.2 equivalents), and potassium carbonate (2 equivalents).
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Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask under an inert atmosphere (e.g., nitrogen or argon).
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Reaction Conditions: Heat the reaction mixture to a temperature between 100-120 °C and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing water. Acidify the aqueous mixture with 1M HCl to precipitate the product.
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Purification: Filter the crude product and wash it with water. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Spectroscopic Characterization (Predicted)
While experimental spectra are not publicly available, the expected spectroscopic features can be predicted based on the chemical structure.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoic acid ring and the pyrrole ring. The protons on the pyrrole ring would likely appear as two distinct multiplets. The aromatic protons on the benzoic acid ring would also show characteristic splitting patterns based on their coupling with each other. The acidic proton of the carboxylic acid group would appear as a broad singlet at a downfield chemical shift (typically >10 ppm).
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¹³C NMR: The carbon NMR spectrum would display signals for all 11 carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be observed at a characteristic downfield position (around 170 ppm). The aromatic and pyrrole carbons would appear in the region of 110-140 ppm.
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FTIR: The infrared spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹). A strong carbonyl (C=O) stretching vibration would be present around 1700 cm⁻¹. The C-H stretching of the aromatic and pyrrole rings would be observed around 3000-3100 cm⁻¹, and the C-Cl stretch would appear in the fingerprint region.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (221.64 g/mol ). The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M⁺ peak).
Potential Applications in Drug Discovery
The structural motifs present in 2-Chloro-5-pyrrol-1-yl-benzoic acid suggest its potential as a valuable scaffold in drug discovery. Benzoic acid and its derivatives are known to possess a wide range of biological activities, including antifungal and antibacterial properties.[6][7] The pyrrole ring is also a common feature in many biologically active natural products and synthetic drugs.
Bioisosteric Replacement of Carboxylic Acids
The carboxylic acid group, while often crucial for target binding, can sometimes lead to poor pharmacokinetic properties, such as low cell permeability and rapid metabolism.[8][9] In such cases, medicinal chemists often employ a strategy of bioisosteric replacement, where the carboxylic acid is replaced by another functional group with similar steric and electronic properties but improved ADME (absorption, distribution, metabolism, and excretion) characteristics.[10][11][12] 2-Chloro-5-pyrrol-1-yl-benzoic acid can serve as a starting point for the synthesis of various bioisosteres, such as tetrazoles, acylsulfonamides, or hydroxamic acids, to fine-tune the pharmacological profile of a lead compound.
Caption: Bioisosteric replacement strategies for the carboxylic acid moiety.
As a Scaffold for Novel Therapeutics
Derivatives of pyrrole-containing benzoic acids have been investigated for a range of therapeutic targets. For instance, certain 2,5-dimethyl-pyrrol-1-yl-benzoic acid derivatives have been explored as antagonists of the Eph-ephrin signaling pathway, which is implicated in various diseases including cancer.[13] While the specific biological activity of 2-Chloro-5-pyrrol-1-yl-benzoic acid has not been extensively reported, its structure suggests that it could be a valuable building block for creating libraries of compounds to be screened against various biological targets. The chlorine substituent can be strategically utilized to explore interactions with specific pockets in protein binding sites.
Analytical Methodologies
To ensure the quality and purity of 2-Chloro-5-pyrrol-1-yl-benzoic acid, a combination of chromatographic and spectroscopic techniques should be employed.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method would be suitable for assessing the purity of the compound and for monitoring reaction progress.
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Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
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Mobile Phase: A gradient of water (containing 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.
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Detection: UV detection at a wavelength where the compound exhibits maximum absorbance (likely in the range of 254-280 nm).
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile derivatives of the compound (e.g., its methyl ester), GC-MS can be used for identification and purity assessment. The mass spectrum obtained can be compared with spectral libraries for confirmation.
Safety and Handling
Based on available safety data, 2-Chloro-5-pyrrol-1-yl-benzoic acid is classified as an irritant.[1] It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
2-Chloro-5-pyrrol-1-yl-benzoic acid is a chemical entity with considerable potential for applications in medicinal chemistry and drug discovery. While a comprehensive experimental characterization of its physicochemical properties is still needed, its structure provides a versatile platform for the synthesis of novel compounds with potential therapeutic value. The strategic combination of a benzoic acid, a pyrrole ring, and a chlorine atom offers multiple avenues for chemical modification and optimization of biological activity. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in the development of new therapeutic agents.
References
- Ballatore, C., et al. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385-395.
- Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A rational approach in drug design. Chemical Reviews, 96(8), 3147-3176.
- Gomtsyan, A. (2012). Bioisosteres in drug design. In Burger's Medicinal Chemistry, Drug Discovery and Development (pp. 1-43). John Wiley & Sons, Inc.
- Brown, N. (Ed.). (2012). Bioisosteres in medicinal chemistry. John Wiley & Sons.
- Ullmann, F., & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174-2185.
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl− Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
- Monnier, F., & Taillefer, M. (2009). Catalytic C− C, C− N, and C− O Ullmann-Type Coupling Reactions.
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PubChem. (n.d.). 2-chloro-5-(1H-pyrrol-1-yl)benzoic acid. Retrieved from [Link]
- Parra-Delgado, H., et al. (2019). Antifungal and phytotoxic activity of benzoic acid derivatives from inflorescences of Piper cumanense. Natural Product Research, 35(16), 2763-2771.
- Cools, F., et al. (2013). On the Use of 2,5-Dimethyl-Pyrrol-1-yl-Benzoic Acid Derivatives as EPH-Ephrin Antagonists. ACS Medicinal Chemistry Letters, 4(11), 1035-1039.
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